molecular formula C18H23N3O2S B2484210 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1903863-14-8

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2484210
CAS No.: 1903863-14-8
M. Wt: 345.46
InChI Key: PZYGFAGXYRURQB-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based small molecule characterized by a 1-phenyl-substituted pyrazole core with a methyl group at position 5 and a carboxamide moiety at position 4. The carboxamide side chain is further modified with a 2-(oxan-4-ylsulfanyl)ethyl group, introducing a tetrahydropyran (oxane) ring linked via a sulfanyl bridge. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a molecular weight of ~345 g/mol. The compound’s design integrates heterocyclic and sulfur-containing motifs, which are often associated with enhanced bioavailability and target binding in medicinal chemistry.

Properties

IUPAC Name

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-14-17(13-20-21(14)15-5-3-2-4-6-15)18(22)19-9-12-24-16-7-10-23-11-8-16/h2-6,13,16H,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYGFAGXYRURQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated pyrazole derivatives, nucleophiles such as thiols, amines, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound employs a pyrazole ring, whereas MK6-83 uses a thiophene sulfonamide scaffold, and the isoxazole analog substitutes with an isoxazole. Pyrazoles are known for metabolic stability, while thiophenes and isoxazoles may exhibit distinct electronic profiles affecting target binding .

Side Chain Modifications :

  • The oxane-sulfanyl moiety in the target compound may improve aqueous solubility compared to MK6-83’s piperidinyl-phenyl group due to the oxygen-rich tetrahydropyran ring.
  • The pyrazole-ethyl side chain in the isoxazole analog could facilitate π-π stacking interactions, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound MK6-83 Isoxazole Analog
Lipophilicity (logP) ~2.8 (predicted) Not reported ~3.5 (predicted)
Hydrogen Bond Acceptors 4 5 7
Molecular Flexibility Moderate (rigid oxane ring) High (flexible piperidine) Moderate (rigid isoxazole)
Metabolic Stability Likely moderate (sulfanyl group prone to oxidation) Unknown High (CF₃ group resists metabolism)

Research Implications:

  • The target compound ’s sulfanyl-ethyl linker may confer susceptibility to oxidative degradation, whereas the isoxazole analog’s trifluoromethyl group enhances stability .
  • MK6-83’s thiophene sulfonamide core is structurally distinct, suggesting divergent target selectivity (e.g., sulfonamide-based enzymes vs. pyrazole targets) .

Biological Activity

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Compounds

Pyrazoles are a class of compounds recognized for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The structural diversity within this class allows for various modifications that can enhance specific biological properties. The introduction of functional groups such as sulfonyl and carboxamide moieties often leads to improved efficacy and selectivity in biological targets.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure incorporates a pyrazole ring, a carboxamide group, and a sulfonyl-containing ethyl chain, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that modifications in the pyrazole structure can enhance activity against various bacterial strains. Notably, compounds similar to this compound have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by these pathogens .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess significant anti-inflammatory activity.

Analgesic Properties

The analgesic potential of pyrazoles has been explored in various studies. Compounds within this class have been shown to provide pain relief comparable to traditional analgesics. The mechanism often involves the modulation of pain pathways through inhibition of cyclooxygenase enzymes or other inflammatory mediators .

Case Studies

A series of studies focusing on related pyrazole compounds provide insights into the potential applications of this compound:

Study Compound Activity Results
Selvam et al. (2014)1-thiocarbamoyl 3-substituted phenyl derivativesMAO-B inhibitionHigh activity against both MAO-A and MAO-B isoforms
Burguete et al. (2015)1-acetyl pyrazolesAntimicrobialGood activity against E. coli and S. aureus
Chovatia et al. (2016)Diphenyl pyrazolesAnti-tubercularSignificant inhibition against Mycobacterium tuberculosis

Q & A

Q. What are the established synthetic routes for 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide, and what analytical methods confirm its structural integrity?

  • Methodological Answer : The synthesis typically involves:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine to form the pyrazole core .

Functionalization : Introduce the oxan-4-ylsulfanyl-ethyl group via nucleophilic substitution or coupling reactions, using reagents like 4-mercaptotetrahydro-2H-pyran .

Hydrolysis and Amidation : Convert ester intermediates to carboxylic acids under basic conditions, followed by amidation with 2-(oxan-4-ylsulfanyl)ethylamine .
Characterization :

  • IR Spectroscopy : Confirm amide bonds (1650–1700 cm⁻¹) and thioether groups (650–750 cm⁻¹) .
  • ¹H/¹³C-NMR : Assign peaks for the pyrazole ring (δ 6.5–8.5 ppm for aromatic protons) and oxane moiety (δ 3.5–4.5 ppm for ether protons) .
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Ensure purity (>98%) by matching calculated vs. observed C, H, N, S values .

Q. What in vitro biological assays are recommended for initial pharmacological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

Analgesic Activity : Tail-flick or acetic acid writhing tests in rodent models, measuring latency to pain response .

Anti-inflammatory Screening : Carrageenan-induced paw edema assay, quantifying reduction in inflammation markers (e.g., TNF-α, IL-6) .

Ulcerogenicity : Evaluate gastric mucosa damage in treated animals using histopathology or lesion indices .
Note : Include positive controls (e.g., indomethacin) and dose-response curves to establish efficacy thresholds.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction design for this compound?

  • Methodological Answer : Integrate quantum chemical calculations and reaction path searches:

Transition State Analysis : Use DFT (e.g., B3LYP/6-311+G**) to model cyclocondensation steps and identify energy barriers .

Solvent Effects : Simulate solvent interactions (e.g., DMF, THF) using COSMO-RS to optimize reaction yields .

Machine Learning : Train models on existing pyrazole synthesis data to predict optimal catalysts or temperatures .
Example Workflow :

  • Generate in silico reaction libraries.
  • Validate with small-scale experiments.
  • Refine computational parameters using experimental yields .

Q. How should researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Follow a systematic validation protocol:

Purity Verification : Re-run elemental analysis and HPLC to exclude impurities .

DFT-Based Predictions : Calculate NMR shifts (e.g., using Gaussian09) with solvent corrections (e.g., PCM model for DMSO) .

Dynamic Effects : Consider conformational flexibility via molecular dynamics simulations (e.g., 100 ns trajectories in explicit solvent) .
Case Study : Adjust for tautomeric equilibria in the pyrazole ring, which may cause peak splitting in ¹H-NMR .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Combine synthesis, docking, and mutagenesis:

Derivative Synthesis : Modify substituents (e.g., oxane ring size, phenyl substitutions) and assess bioactivity shifts .

Molecular Docking : Target enzymes like COX-2 or p38 MAP kinase using AutoDock Vina; validate binding poses with MD simulations .

Site-Directed Mutagenesis : Test hypotheses by mutating key residues in protein targets (e.g., COX-2 His90Ala) .
Data Analysis : Use IC50 values and docking scores to correlate structural features with activity .

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